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Suc-Phe-Pro-Phe-Pna - 75651-68-2

Suc-Phe-Pro-Phe-Pna

Catalog Number: EVT-1691863
CAS Number: 75651-68-2
Molecular Formula: C33H35N5O8
Molecular Weight: 629.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suc-Ala-Ala-Ala-Pro-Phe-pNA is a synthetic peptide widely employed as a chromogenic substrate for studying the activity and specificity of serine proteases, particularly chymotrypsin-like enzymes [, , , , , , ].

  • Enzyme Kinetics Studies: Determination of kinetic parameters like Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for various proteases [, , , , , ].
  • Enzyme Inhibition Studies: Evaluation of the potency and mechanism of action of protease inhibitors [, , ].
  • Enzyme Characterization: Understanding the substrate specificity and catalytic mechanism of newly discovered proteases [, , , , , , , , ].
Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Phe-pNA typically involves solid-phase peptide synthesis methodologies []. While the specific details of the synthesis are not provided in the provided papers, this method generally involves the following steps:

Molecular Structure Analysis

The presence of the proline residue can introduce a cis-trans isomerization about the Ala-Pro peptide bond, potentially influencing enzyme-substrate interactions [, ].

Chemical Reactions Analysis

The primary chemical reaction involving Suc-Ala-Ala-Pro-Phe-pNA is its hydrolysis by serine proteases. This reaction cleaves the peptide bond between the phenylalanine and pNA moieties, releasing free p-nitroaniline [, , , , , , ].

The release of p-nitroaniline results in a color change detectable at 405 nm, allowing for the spectrophotometric monitoring of the enzymatic reaction [, , , , , , ].

Mechanism of Action

The mechanism of action of Suc-Ala-Ala-Pro-Phe-pNA as a protease substrate involves the following steps [, ]:

Applications
  • Kinetic Characterization of Proteases: By measuring the rate of p-nitroaniline release, researchers can determine the kinetic parameters (Km, kcat, kcat/Km) of different proteases [, , , , , ]. This information provides insights into enzyme efficiency and substrate specificity.
  • Screening and Development of Protease Inhibitors: The peptide serves as a valuable tool for screening potential protease inhibitors. By monitoring the inhibition of p-nitroaniline release, researchers can identify and characterize novel inhibitors for therapeutic applications [, , ].
  • Elucidating Enzyme Mechanism: Studying the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by different proteases helps researchers understand the catalytic mechanism and factors influencing substrate specificity [, , ].
  • Investigating Physiological Processes: Proteases play critical roles in various physiological processes. The use of Suc-Ala-Ala-Pro-Phe-pNA as a substrate helps researchers understand the involvement of specific proteases in these processes, such as blood coagulation and fibrinolysis [, ].

Suc-Ala-Ala-Pro-Phe-pNA

Compound Description: Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide commonly employed as a substrate for various proteases, particularly those exhibiting chymotrypsin-like activity. This compound is frequently utilized in enzyme kinetic studies to assess the catalytic efficiency and substrate specificity of enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Suc-Ala-Ala-Pro-Phe-pNA shares a similar structure with Suc-Phe-Pro-Phe-pNA, with the primary difference being the substitution of the two phenylalanine (Phe) residues in Suc-Phe-Pro-Phe-pNA with two alanine (Ala) residues in Suc-Ala-Ala-Pro-Phe-pNA. Both compounds belong to the same chemical class of peptides and are recognized as substrates by chymotrypsin-like proteases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Compound Description: This represents a series of peptides where "Xaa" denotes various amino acids. These peptides are employed to investigate the substrate specificity of enzymes like cyclophilin and FK-506 binding protein, both of which belong to the peptidyl-prolyl cis-trans isomerase family. [, , ]

Relevance: This series is structurally related to Suc-Phe-Pro-Phe-pNA through the shared core structure of "Suc-Xaa-Pro-Phe-pNA". The variable "Xaa" allows for the examination of the influence of different amino acids at that position on enzyme activity. This series, like Suc-Phe-Pro-Phe-pNA, falls within the peptide class. [, , ]

Compound Description: This compound is a pseudopeptide designed as a potential inhibitor of the human cyclophilin hCyp-18, a peptidyl-prolyl cis-trans isomerase. This pseudopeptide demonstrated selective inhibition of hCyp-18's PPIase activity without affecting hFKBP-12, another PPIase. []

Relevance: This pseudopeptide is structurally analogous to Suc-Phe-Pro-Phe-pNA, particularly in the "Suc-Xaa-Pro-Phe-pNA" region. The incorporation of the Glypsi(PO(2)Et-N)Pro motif aims to mimic the transition state of the peptidyl-prolyl cis-trans isomerization reaction. Both compounds belong to the broader category of peptide-based molecules. []

Suc-Ala-Glypsi(PO(2)Et-N)Pro-Phepsi(CH(2)-NH)pNA (Compound 7b)

Compound Description: This is another pseudopeptide designed for its potential inhibitory effects on hCyp-18. Despite modifications to the Phe-pNA moiety, Compound 7b retains its ability to bind and inhibit hCyp-18, suggesting the importance of the Glypsi(PO(2)Et-N)Pro motif for cyclophilin interaction. []

Relevance: Similar to Suc-Phe-Pro-Phe-pNA, this compound incorporates a "Suc-Xaa-Pro-Phe" sequence. The modifications in Compound 7b aim to enhance its properties as an hCyp-18 inhibitor. Both compounds fall under the category of peptidomimetics due to their structural resemblance to peptides. []

N-Suc-Ala-Ala-Pro-Leu-pNa

Compound Description: This compound is a synthetic substrate used to study the activity of proteases. It is specifically mentioned as a substrate for a chymotrypsin-like protease found in the bacterium Proteus mirabilis. []

Relevance: N-Suc-Ala-Ala-Pro-Leu-pNa is structurally similar to Suc-Phe-Pro-Phe-pNA, sharing the "Suc-Ala-Ala-Pro-Xaa-pNA" backbone. The key difference lies in the substitution of the two phenylalanine (Phe) residues in Suc-Phe-Pro-Phe-pNA with alanine (Ala) and leucine (Leu) residues in N-Suc-Ala-Ala-Pro-Leu-pNa. Both compounds are classified as peptides and are recognized by proteases with chymotrypsin-like activity. []

Properties

CAS Number

75651-68-2

Product Name

Suc-Phe-Pro-Phe-Pna

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C33H35N5O8

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1

InChI Key

ZAXQJAQQADKISV-KCHLEUMXSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

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